Ticagrelor Amine Derivative is a significant compound in the field of cardiovascular pharmacotherapy, primarily known for its role as an antiplatelet agent. Developed as a reversible antagonist of the P2Y12 receptor, it is utilized in preventing thrombotic events such as myocardial infarction and stroke. Unlike other antiplatelet drugs like clopidogrel, ticagrelor is not a prodrug, meaning it does not require metabolic activation to exert its effects. The compound is marketed under various brand names, including Brilinta and Brilique, and has been approved by regulatory agencies such as the European Medicines Agency and the U.S. Food and Drug Administration since 2010 and 2011, respectively .
Ticagrelor Amine Derivative is classified as a small molecule drug within the categories of anticoagulants and antiplatelet agents. It acts specifically on the P2Y12 receptor, which plays a critical role in platelet aggregation. The compound's chemical formula is with a CAS number of 1902184-02-4 . This classification highlights its therapeutic application in managing acute coronary syndrome and preventing subsequent cardiovascular events.
The synthesis of Ticagrelor Amine Derivative involves several key reactions that yield the final product with high purity. One efficient method described involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by a diazotization step to construct a triazole compound. This process utilizes safer reagents to minimize impurities and enhance yield .
The molecular structure of Ticagrelor Amine Derivative can be represented by its chemical formula . The structure features multiple functional groups that contribute to its pharmacological activity, including a triazole ring that is essential for its interaction with the P2Y12 receptor.
Ticagrelor undergoes several chemical reactions during its synthesis and metabolic processes. Key reactions include:
These reactions are optimized to ensure high yields and minimal by-products, making the synthesis both efficient and scalable for industrial applications .
Ticagrelor functions primarily by inhibiting the P2Y12 receptor on platelets, which prevents adenosine diphosphate-induced platelet aggregation. This action leads to decreased thrombus formation, thereby reducing the risk of myocardial infarction and stroke.
Ticagrelor Amine Derivative exhibits several notable physical and chemical properties:
Ticagrelor Amine Derivative is primarily used in clinical settings for:
The ongoing research into ticagrelor derivatives aims at enhancing pharmacokinetic profiles and minimizing side effects, further expanding its therapeutic potential .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3